2-Propanesulfinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propane-2-sulfinic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2S/c1-3(2)6(4)5/h3H,1-2H3,(H,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAAVCJTEANSGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902411 | |
| Record name | NoName_1653 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20902411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Propanesulfinic Acid
Direct Synthesis Approaches to Sulfinic Acids
The direct formation of sulfinic acids, including 2-propanesulfinic acid, can be achieved through several fundamental reaction types, primarily centered on oxidation, reduction, or the use of specific precursors like organometallics.
Oxidative Methods for Sulfinic Acid Generation
Oxidative routes to sulfinic acids typically begin with sulfur compounds in a lower oxidation state, such as thiols (mercaptans). The controlled oxidation of an organic sulfhydryl compound can yield the corresponding sulfinic acid. A key challenge in this approach is preventing over-oxidation to the more stable sulfonic acid. google.com
To achieve this selectivity, specific oxidizing agents and controlled reaction conditions are employed. Weak oxidation agents, particularly organic peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), are effective. google.com The reaction is generally conducted at low temperatures to manage its exothermicity and minimize the formation of sulfonic acid byproducts. google.com For the synthesis of this compound, this method would involve the controlled oxidation of 2-propanethiol (B166235).
Table 1: Overview of Direct Synthetic Methods for Sulfinic Acids
| Method | Precursor | Reagent(s) | Key Aspect |
|---|---|---|---|
| Oxidation | Thiol (e.g., 2-Propanethiol) | Peroxyacids (e.g., m-CPBA) | Controlled conditions to prevent over-oxidation to sulfonic acid. google.com |
| Reduction | Sulfonyl Chloride (e.g., 2-Propanesulfonyl Chloride) | Metals (e.g., Zinc), Sulfites | A common and widely used industrial method. google.comwikipedia.org |
| Precursor Conversion | Grignard Reagent (e.g., Isopropylmagnesium bromide) | Sulfur Dioxide (SO₂) | Forms the sulfinate salt, which is then acidified. wikipedia.org |
Reductive Synthesis Pathways
A prevalent and industrially significant method for preparing sulfinate salts involves the reduction of sulfonyl chlorides. google.comwikipedia.org These salts are generally more stable than the free sulfinic acids and can be readily isolated before being acidified to produce the final acid. wikipedia.org The precursor for this compound in this pathway is 2-propanesulfonyl chloride. nordmann.globalthermofisher.com
Various reducing agents can be used, with zinc dust and sodium sulfite (B76179) being common choices. google.com The reduction of the sulfonyl chloride leads to the formation of the corresponding sulfinate salt, which can then be carefully neutralized to yield the free sulfinic acid. google.com
Precursor-Based Conversions to this compound
One of the classic methods for forming sulfinic acids involves the reaction of organometallic reagents, such as Grignard reagents, with sulfur dioxide (SO₂). wikipedia.org To synthesize this compound, an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) is reacted with SO₂. This reaction results in the formation of a magnesium sulfinate salt, which is subsequently hydrolyzed with acid to liberate the free this compound.
Another precursor-based route is the careful hydrolysis of a sulfinyl chloride. wikipedia.org A carbanion can be reacted with thionyl chloride to produce a sulfinyl chloride, which upon controlled hydrolysis, yields the sulfinic acid. wikipedia.org
Indirect Routes and Derivatization Strategies
Indirect methods focus on the synthesis of derivatives of this compound, such as esters (sulfinates) and amides (sulfinamides). These derivatives are often stable, isolable compounds that serve as important intermediates in organic synthesis. nih.govacs.org
Synthesis of this compound Derivatives
Sulfinate salts are key intermediates in the synthesis of various derivatives. The alkylation of a sulfinate salt, such as sodium 2-propanesulfinate, can lead to two different product classes depending on the reaction conditions and the nature of the alkylating agent. wikipedia.org
Sulfinate Esters : Reaction with highly polarized reactants, like trimethyloxonium (B1219515) tetrafluoroborate, tends to favor O-alkylation, yielding sulfinate esters. wikipedia.org
Sulfones : Reaction with less polarized reactants, such as simple alkyl halides, typically results in S-alkylation, producing sulfones. wikipedia.org
Sulfinic acid amides (sulfinamides) are another important class of derivatives. These are commonly prepared from sulfinyl chlorides by reaction with primary or secondary amines. researchgate.net
Application of Chiral Auxiliaries in Synthesis
Because the sulfur atom in sulfinic acids and their derivatives is pyramidal, it can be a stereogenic center, making these compounds chiral. wikipedia.org The synthesis of enantiomerically pure sulfinyl compounds is of significant interest, as they are valuable chiral auxiliaries in asymmetric synthesis. nih.gov
A primary strategy for preparing enantiomerically enriched sulfinates involves the use of chiral auxiliaries. This typically involves reacting a prochiral sulfinyl chloride (like 2-propanesulfinyl chloride) with a chiral alcohol. nih.gov This reaction produces a mixture of diastereomeric sulfinate esters, which, due to their different physical properties, can often be separated by crystallization or chromatography. acs.org Once a pure diastereomer is isolated, the chiral auxiliary can be cleaved to yield an enantiomerically pure sulfinyl compound.
Several chiral alcohols have been successfully employed as auxiliaries in this context. nih.govacs.org
Table 2: Common Chiral Auxiliaries in Sulfinate Synthesis
| Chiral Auxiliary | Type | Note |
|---|---|---|
| (-)-Menthol | Chiral Alcohol | A frequently used auxiliary for the diastereoselective preparation of sulfinates. nih.govacs.org |
| Diacetone-D-glucose (DAG) | Sugar-derived Alcohol | A commercially available and useful chiral auxiliary. nih.govacs.org |
| Cinchona Alkaloids (e.g., Quinine, Quinidine) | Alkaloids | Used as chiral auxiliaries or as catalysts for the enantioselective synthesis of sulfinates. nih.govorganic-chemistry.org |
Industrial Process Development and Scalability Considerations for Related Sulfinic Acids
The industrial-scale production of this compound is not extensively documented in publicly available literature. However, insights into the potential manufacturing processes and scalability challenges can be inferred from the established industrial synthesis of structurally similar short-chain alkanesulfinic and alkanesulfonic acids, such as methanesulfinic acid, ethanesulfonic acid, and methanesulfonic acid. The core principles of chemical engineering, process optimization, and safety that govern the production of these related compounds are directly applicable to the potential large-scale synthesis of this compound.
Common industrial strategies for the synthesis of related sulfinic and sulfonic acids often involve the oxidation of corresponding thiols or disulfides, or the direct functionalization of alkanes. For instance, methanesulfonic acid has been commercially produced by the oxidation of dimethyl disulfide. google.comatamanchemicals.com Another prominent method involves the reaction of alkanes with sulfur trioxide, sometimes in the presence of a radical initiator. epo.orggoogle.com These processes, while effective, present several challenges when scaling from laboratory to industrial production.
Key considerations for the industrial process development and scalability of sulfinic acids include:
Raw Material Sourcing and Purity: The availability and cost of starting materials are critical factors. For this compound, potential precursors could include 2-propanethiol, diisopropyl disulfide, or propane (B168953) itself. The purity of these feedstocks is crucial, as impurities can lead to the formation of undesired by-products, complicating purification and potentially affecting the final product quality. epo.org
Reaction Control and Heat Management: The oxidation reactions involved in the synthesis of sulfinic and sulfonic acids are often highly exothermic. saimm.co.za Effective heat management is paramount on an industrial scale to prevent runaway reactions, ensure product stability, and maintain process safety. This typically involves the use of specialized reactor designs, cooling systems, and careful control of reagent addition rates.
Solvent Selection and Recovery: The choice of solvent can significantly impact reaction rates, product solubility, and ease of purification. Industrial processes favor solvents that are inexpensive, non-reactive under the reaction conditions, and easily recoverable to minimize environmental impact and operational costs.
Product Isolation and Purification: Separating the desired sulfinic acid from the reaction mixture, which may contain unreacted starting materials, by-products, and catalysts, can be a complex and energy-intensive step. Techniques such as distillation, crystallization, and extraction are commonly employed. google.com For instance, the purification of alkanesulfonic acids often involves distillation under reduced pressure to avoid decomposition at high temperatures. rsc.org
Materials of Construction: Sulfinic acids and the reagents used in their synthesis, such as sulfur trioxide and strong acids, are often corrosive. ontosight.aiethernet.edu.et Therefore, industrial reactors, piping, and other equipment must be constructed from materials that can withstand these harsh conditions, such as specialized alloys or glass-lined steel.
Process Safety and Environmental Considerations: The handling of potentially hazardous materials like thiols (which can have strong, unpleasant odors) and corrosive acids necessitates stringent safety protocols. ontosight.aimdpi.com Furthermore, the environmental impact of the process, including waste generation and emissions, must be carefully managed to comply with regulatory standards.
Continuous vs. Batch Processing: While laboratory syntheses are typically performed in batches, industrial production often benefits from continuous processes. mdpi.com Continuous manufacturing can offer improved consistency, higher throughput, and better process control, which are all critical for large-scale, cost-effective production. mdpi.com
The development of a scalable process for this compound would likely draw upon the established knowledge from the production of other simple alkanesulfonic acids. The following tables summarize some of the synthetic methodologies for related compounds that could be adapted.
Table 1: Industrial Production Methods for Related Alkanesulfonic Acids
| Target Compound | Starting Materials | Reagents | Key Process Features |
| Methanesulfonic Acid | Methane, Sulfur Trioxide | Radical Initiator (e.g., H₂S₂O₈) | High-pressure reaction; requires careful control of initiator concentration. epo.orggoogle.com |
| Methanesulfonic Acid | Dimethyl Disulfide | Oxidizing Agent (e.g., Nitric Acid, Hydrogen Peroxide) | Oxidation reaction; can be highly exothermic. google.com |
| Methanesulfonic Acid | Sodium Sulfite, Dimethyl Sulfate (B86663) | Strong Acid | Reaction in an aqueous system followed by acidification. google.com |
| Ethanesulfonic Acid | Ethyl Iodide, Ammonium (B1175870) Sulfite | Lead Oxide, Hydrogen Sulfide (B99878), Barium Carbonate | Multi-step process involving the formation and decomposition of intermediate salts. chemicalbook.com |
| Ethanesulfonic Acid | Diethyl Disulfide | Hydrogen Peroxide | Oxidation in an aqueous solution. chemicalbook.com |
Table 2: Scalability Considerations for Sulfinic/Sulfonic Acid Production
| Consideration | Challenge | Potential Solution |
| Heat Management | Exothermic reactions can lead to loss of control and by-product formation. | Use of continuous stirred-tank reactors (CSTRs), efficient cooling jackets, and controlled addition of reagents. saimm.co.zamdpi.com |
| Corrosion | Strong acids and reagents can degrade standard equipment. | Utilization of corrosion-resistant materials like glass-lined steel, tantalum, or specialized alloys. epo.org |
| Purification | Separation of the product from impurities and by-products can be difficult. | Multi-step distillation, fractional crystallization, or reactive extraction. google.com |
| Safety | Handling of toxic, flammable, or corrosive materials. | Enclosed systems, automated handling, and robust safety protocols. ontosight.aimdpi.com |
| Yield and Throughput | Batch processes can be inefficient for large-scale production. | Development of continuous flow processes to improve efficiency and consistency. mdpi.com |
Reactivity and Reaction Mechanisms of 2 Propanesulfinic Acid
Oxidative Reactions of the Sulfinyl Group
The sulfinyl group in 2-propanesulfinic acid is susceptible to oxidation, a characteristic feature of sulfinic acids in general. This reactivity stems from the intermediate oxidation state of the sulfur atom, which can be readily elevated to a more oxidized state.
The oxidation of this compound, and sulfinic acids at large, can proceed through various pathways depending on the nature of the oxidizing agent and the reaction conditions. Sulfinic acids are known to be sensitive to autoxidation, a process that involves reaction with atmospheric oxygen. wikipedia.orgnih.gov
A significant area of research has been the atmospheric oxidation of propanesulfinic acid (PSIA) initiated by hydroxyl (•OH) radicals, a key oxidant in the troposphere. wikipedia.orgnih.gov Computational studies have elucidated the primary reaction mechanisms, which include direct hydrogen atom abstraction from the S-OH group and •OH addition to the sulfur atom.
The primary and most favorable pathway is the abstraction of the hydrogen atom from the hydroxyl moiety of the sulfinic acid. wikipedia.orgnih.gov This reaction is highly exothermic and proceeds with a negative activation energy, indicating it is a barrierless and rapid process. The reaction can be summarized as:
CH₃CH(CH₃)S(O)OH + •OH → CH₃CH(CH₃)S(O)O• + H₂O
Another competing, though less dominant, pathway involves the addition of the •OH radical to the sulfur atom of the sulfinyl group. This forms a short-lived, energized adduct which can then undergo further reactions. wikipedia.org
Stronger oxidizing agents, such as hydrogen peroxide, potassium permanganate, or even halogens, can also oxidize sulfinic acids. nih.gov The reaction with hydrogen peroxide is a common method for preparing sulfonic acids from their sulfinic acid precursors. The control of reaction conditions, particularly temperature, is crucial to prevent the over-oxidation of the desired sulfinic acid to the corresponding sulfonic acid. rsc.org
The principal product of the oxidation of this compound is 2-propanesulfonic acid. This conversion represents a two-electron oxidation of the sulfur atom, moving from the +4 to the +6 oxidation state.
CH₃CH(CH₃)S(O)OH + [O] → CH₃CH(CH₃)SO₃H
In the context of atmospheric oxidation by •OH radicals, the initially formed propanesulfonyl radical (CH₃CH(CH₃)S(O)O•) is a key intermediate. wikipedia.orgnih.gov This radical can undergo further reactions, including unimolecular decomposition. A major degradation pathway for the radical is the cleavage of the C–S bond, leading to the formation of sulfur dioxide (SO₂) and a propyl radical. nih.gov
Table 1: Calculated Energetics for the Atmospheric Oxidation of Propanesulfinic Acid (PSIA) by •OH Radical wikipedia.org Energies are relative to the initial reactants (PSIA + •OH) and given in kcal mol⁻¹.
| Reaction Pathway/Species | Transition State Barrier Height | Product/Intermediate Energy |
| H-abstraction from -OH group | -4.7 | N/A |
| Formation of CH₃CH₂CH₂S(O)₂ + H₂O | N/A | -28.9 |
| •OH addition to S-atom | -4.5 | N/A |
| Formation of addition product | N/A | -9.6 |
| H-abstraction from α-carbon | 3.5 | N/A |
| H-abstraction from β-carbon | 1.7 | N/A |
| H-abstraction from γ-carbon | 2.1 | N/A |
Note: The data is for n-propanesulfinic acid, which serves as a close model for the reactivity of this compound.
Sulfinic acids are also known to undergo disproportionation, a self-redox reaction, particularly under acidic conditions. acs.orgcolab.wsacs.org In this process, two molecules of the sulfinic acid react to form a thiosulfonate and a sulfonic acid, along with water. wikipedia.org
3 RSO₂H → RSO₂SR + RSO₃H + H₂O
This reaction is believed to proceed through a sulfinyl sulfone intermediate, which is an anhydride (B1165640) of the sulfinic acid. wikipedia.orgacs.org
Reductive Transformations
The sulfinyl group of this compound can be reduced to lower sulfur oxidation states, primarily to the corresponding thiol (a mercaptan) or disulfide.
The reduction of sulfinic acids to their corresponding thiols is a less common transformation than their oxidation. However, effective methods have been developed. A notable method involves the use of a mixture of triphenylphosphine (B44618) (Ph₃P) and iodine (I₂). oup.com This system can readily reduce both alkanesulfinic and arenesulfinic acids to the corresponding thiols. oup.com The reaction is believed to proceed through the formation of a sulfonyl iodide intermediate which is then rapidly reduced.
Another reported method for the reduction of sulfinic acids is their treatment with a combination of a thiol and chlorotrimethylsilane. This mixture quantitatively reduces sulfinic acids to the corresponding disulfides at room temperature. oup.com
Direct catalytic hydrogenation of the sulfinyl group in sulfinic acids is not a widely documented process. Most literature on the hydrogenation of organosulfur compounds focuses on the reduction of sulfonic acids or the desulfurization of thiols. acs.orgresearchgate.netacs.org The presence of sulfur often poses challenges for common hydrogenation catalysts. However, some specific applications report the catalytic hydrogenation of sulfinic acid derivatives. For instance, hydrogenation using Raney nickel under mild conditions has been mentioned for certain heterocyclic sulfinic acids. The direct catalytic hydrogenation of this compound to 2-propanethiol (B166235) remains a subject requiring more specific investigation.
Nucleophilic and Electrophilic Reactions
The reactivity of this compound and its conjugate base, the 2-propanesulfinate anion, can be characterized by both nucleophilic and electrophilic behavior, centered on the sulfur atom.
The sulfinate anion, [CH₃CH(CH₃)SO₂]⁻, is an effective nucleophile. The sulfur atom, being relatively soft and possessing a lone pair of electrons, is the primary site of nucleophilic attack. cdnsciencepub.com This is in contrast to the harder oxygen atoms. Sulfinate anions react readily with electrophiles like alkyl halides to form sulfones. wikipedia.orgresearchgate.net This is a common and synthetically useful reaction.
[CH₃CH(CH₃)SO₂]⁻ + R-X → CH₃CH(CH₃)SO₂-R + X⁻ (where R-X is an alkyl halide)
This nucleophilicity has been exploited in various synthetic contexts, including Michael-type additions to electron-deficient alkenes and in Mannich-type reactions. researchgate.netnih.gov Mechanistic studies suggest that in some reactions, the sulfinic acid itself is the true nucleophilic species. nih.gov
While the sulfinate anion is a potent nucleophile, the sulfinic acid itself, and particularly its esters (sulfinates), can act as electrophiles. The sulfur atom in a sulfinate ester is electron-deficient and susceptible to attack by strong nucleophiles, such as Grignard reagents, to produce sulfoxides. wikipedia.orgrsc.org
CH₃CH(CH₃)S(O)OR' + R''MgBr → CH₃CH(CH₃)S(O)R'' + R'OMgBr
Furthermore, in the presence of strong acids or activating agents, the hydroxyl group of the sulfinic acid can be protonated, turning it into a good leaving group (H₂O). This enhances the electrophilicity of the sulfur atom, making it susceptible to attack by nucleophiles. The sulfur atom in sulfenic acids (R-SOH), a related compound, is known to be electrophilic and subject to attack by various nucleophiles. nih.govnsf.govrsc.org A similar reactivity pattern can be inferred for activated sulfinic acids.
Sulfinic Acid as a Nucleophile
The sulfinic acid functional group, and its corresponding conjugate base, the sulfinate anion, endows this compound with significant nucleophilic character. researchgate.netorganic-chemistry.orgnih.gov The true nucleophilic species is often the sulfinic acid itself, which can be generated in situ from its esters. nih.gov The phenylsulfinate ion (PhSO₂⁻), a well-studied analogue, is a potent nucleophile with a nucleophilicity parameter (N) of 19.60 in dimethyl sulfoxide (B87167) (DMSO), making it slightly less nucleophilic than the azide (B81097) ion in that solvent. nih.gov
2-Propanesulfinate is an ambident nucleophile, meaning it possesses two potential nucleophilic centers: the sulfur atom and the oxygen atoms. nih.gov Reaction with an electrophile can therefore occur at either the sulfur or an oxygen atom. The specific site of attack is influenced by the nature of the electrophile and the reaction conditions, a concept governed by the Hard and Soft Acids and Bases (HSAB) theory. The sulfur atom is considered a "soft" nucleophilic center, while the oxygen atoms are "hard" nucleophilic centers.
Reactivity with Electrophilic Species
The dual nucleophilic nature of this compound dictates its reactivity towards a variety of electrophiles. The reaction outcome often depends on whether the process is under kinetic or thermodynamic control.
Reaction with Hard Electrophiles: Hard electrophiles, such as protons or silicon-based electrophiles, will preferentially react at the hard oxygen center.
Reaction with Soft Electrophiles: Softer electrophiles, like alkyl halides, tend to react at the soft sulfur center. This S-alkylation reaction results in the formation of a thermodynamically stable sulfone. For example, the reaction of this compound with an electrophile like methyl iodide would yield 2-isopropyl-methylsulfone.
Reaction with Carbocations: The reaction with highly reactive electrophiles, such as carbocations (e.g., benzhydrylium ions), demonstrates the ambident nature clearly. nih.gov These reactions can yield a mixture of the S-alkylation product (sulfone) and the O-alkylation product (sulfinate ester). nih.gov Studies on phenylsulfinate show that attack at the oxygen atom has a lower intrinsic barrier, suggesting the sulfinate ester is the kinetically favored product. nih.gov However, this ester can often rearrange to the more thermodynamically stable sulfone, especially if the reaction conditions allow for an ionization-recombination sequence. nih.gov
Radical-Mediated Reactions
This compound is also involved in various radical-mediated reactions, which are particularly relevant in atmospheric chemistry and under photochemical or thermal stress.
Interactions with Hydroxyl Radicals in Gas Phase
In the gas phase, a primary degradation pathway for this compound is its reaction with hydroxyl radicals (⚫OH), which are abundant in the atmosphere. Detailed computational studies on its isomer, propanesulfinic acid (PSIA), provide a model for this interaction, which proceeds through two main mechanisms: H-atom abstraction and ⚫OH addition. researchgate.net
H-Atom Abstraction: The ⚫OH radical can abstract a hydrogen atom from various positions on the molecule. The most favorable pathway is the abstraction of the acidic hydrogen from the -OH group of the sulfinic acid moiety. researchgate.net This reaction is energetically favorable and leads to the formation of a propanesulfonyl radical and a water molecule. researchgate.net
⚫OH Addition: The hydroxyl radical can also add to the sulfinyl sulfur atom. researchgate.net This forms a radical adduct, CH₃CH(S(O)(OH)₂)CH₃, which can then undergo further reactions, such as eliminating a water molecule to form the same propanesulfonyl radical seen in the abstraction pathway. researchgate.net
The propanesulfonyl radical formed through these initial steps is a key intermediate that can subsequently decompose. A major decomposition pathway involves the cleavage of the C-S bond, ultimately leading to the formation of sulfur dioxide (SO₂) and a propyl radical. researchgate.net
| Reaction Pathway | Description | Relative Energy (kcal/mol) |
|---|---|---|
| H-Abstraction from -OH | PSIA + ⚫OH → CH₃CH₂CH₂S(O)₂⚫ + H₂O | -4.7 |
| ⚫OH Addition to S-atom | PSIA + ⚫OH → CH₃CH₂CH₂S(O)(OH)₂⚫ | -9.6 |
| Addition-Elimination | ⚫OH addition followed by H₂O elimination | -7.0 |
Note: Data is for propanesulfinic acid (PSIA) as a model for this compound. Negative values indicate the energy of the transition state or product complex is below that of the initial reactants, suggesting a favorable pathway.
Thermal Decomposition Mechanisms
When subjected to heat, this compound undergoes thermal decomposition. While specific studies on the pyrolysis of this compound are not widely available, the decomposition mechanisms can be inferred from related sulfur compounds. Heating alkyl sulfonic acids is known to produce toxic fumes of sulfur oxides. noaa.gov
Two plausible mechanisms for the thermal decomposition of this compound are:
Elimination of Sulfur Dioxide: A common pathway for the decomposition of sulfinic and sulfonic acids is the elimination of sulfur dioxide (SO₂). nih.gov For this compound, this could proceed via a concerted mechanism or through radical intermediates, yielding SO₂ and propane (B168953) or propene.
Homolytic Bond Cleavage: At high temperatures, homolytic cleavage of the C-S or S-O bonds can occur. Cleavage of the C-S bond would generate an isopropyl radical (CH₃ĊHCH₃) and a sulfinyl radical (⚫S(O)OH). These highly reactive radicals would then engage in a cascade of further reactions. The decomposition of methanesulfinic acid has been suggested to yield methyl radicals (⚫CH₃) and bisulfite. researchgate.net
The thermal decomposition of allylic sulfinic acids occurs via a specific first-order retro-ene mechanism, but this is not applicable to the saturated this compound. rsc.org
Advanced Spectroscopic and Analytical Characterization of 2 Propanesulfinic Acid and Its Analogs
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure through the analysis of molecular vibrations.
Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. For 2-propanesulfinic acid, the FT-IR spectrum is expected to be dominated by vibrations associated with the sulfinic acid moiety (-SO₂H) and the isopropyl group.
The most prominent absorption band in the FT-IR spectrum of a sulfinic acid is the S=O stretching vibration, which typically appears as a strong band in the region of 1090-1040 cm⁻¹. The position of this band can be influenced by factors such as hydrogen bonding and the physical state of the sample. The S-O single bond stretching vibration is expected to be observed in the 850-750 cm⁻¹ range.
The presence of the hydroxyl group in the sulfinic acid gives rise to a broad O-H stretching band, generally centered around 3000-2500 cm⁻¹, characteristic of hydrogen-bonded carboxylic and related acids. The in-plane O-H bending vibration is anticipated to appear in the 1440-1395 cm⁻¹ region, while the out-of-plane bend is typically found near 900 cm⁻¹.
The isopropyl group will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons. The C-H bending vibrations for the methyl (CH₃) and methine (CH) groups are expected in the 1470-1450 cm⁻¹ and 1385-1365 cm⁻¹ regions, respectively. The presence of two methyl groups on the same carbon often results in a characteristic split in the bending vibration band around 1380 cm⁻¹. The C-S stretching vibration is typically weaker and appears in the 700-600 cm⁻¹ range.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Hydrogen-bonded) | 3000 - 2500 | Broad, Strong |
| C-H Stretch (sp³) | 2980 - 2870 | Medium to Strong |
| C-H Bend (CH₃ and CH) | 1470 - 1365 | Medium |
| S=O Stretch | 1090 - 1040 | Strong |
| S-O Stretch | 850 - 750 | Medium |
| C-S Stretch | 700 - 600 | Weak to Medium |
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the S=O stretching vibration is also expected to be a prominent feature, though its intensity can vary. The S-O single bond and C-S stretching vibrations, which are often weak in the IR spectrum, can be more readily observed in the Raman spectrum, typically in the 850-750 cm⁻¹ and 700-600 cm⁻¹ regions, respectively. The symmetric vibrations of the isopropyl group, particularly the C-C skeletal vibrations, will also give rise to distinct Raman signals. The O-H stretching vibration, which is very broad and intense in the IR spectrum, is generally a weak and less informative feature in the Raman spectrum.
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (sp³) | 2980 - 2870 | Strong |
| C-H Bend (CH₃ and CH) | 1470 - 1365 | Medium |
| S=O Stretch | 1090 - 1040 | Medium to Strong |
| S-O Stretch | 850 - 750 | Medium |
| C-S Stretch | 700 - 600 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative. The isopropyl group will give rise to two distinct signals. The six equivalent protons of the two methyl groups (CH₃) will appear as a doublet due to coupling with the single methine proton (CH). This doublet is expected in the upfield region, typically around 1.2-1.5 ppm. The methine proton, being attached to the carbon bearing the sulfinic acid group, will be deshielded and will appear as a multiplet (a septet) due to coupling with the six methyl protons. Its chemical shift is anticipated to be in the range of 3.0-3.5 ppm. The acidic proton of the sulfinic acid group (-SO₂H) is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be highly dependent on the solvent and concentration.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH(CH₃)₂ | 1.2 - 1.5 | Doublet | 6H |
| -CH(CH₃)₂ | 3.0 - 3.5 | Septet | 1H |
| -SO₂H | >10 | Broad Singlet | 1H |
The ¹³C NMR spectrum of this compound is expected to show two signals corresponding to the two distinct carbon environments in the isopropyl group. The carbon atoms of the two equivalent methyl groups (-CH₃) will produce a signal in the upfield region, typically around 15-25 ppm. The methine carbon (-CH), being directly attached to the electron-withdrawing sulfinic acid group, will be significantly deshielded and is expected to resonate at a much lower field, likely in the range of 50-60 ppm. Experimental ¹³C NMR data for this compound has been reported in the literature, confirming these assignments. oregonstate.edu
| Carbon Environment | Reported Chemical Shift (δ, ppm) |
|---|---|
| -CH(CH₃)₂ | ~15 - 25 (Predicted Range) |
| -CH(CH₃)₂ | ~50 - 60 (Predicted Range) |
Sulfur-33 (³³S) NMR spectroscopy is a potentially powerful tool for directly probing the sulfur environment in molecules. However, its application is often limited by the low natural abundance (0.76%) and the quadrupolar nature of the ³³S nucleus, which can lead to very broad signals. For organosulfur compounds with low symmetry, such as this compound, obtaining a high-resolution ³³S NMR spectrum is particularly challenging.
The chemical shift range for ³³S is vast, spanning over 1000 ppm. For sulfinic acids, the ³³S chemical shift is expected to be in a region distinct from other sulfur functional groups like sulfides, sulfoxides, and sulfonic acids. Based on data for related compounds, the ³³S chemical shift for this compound would likely fall in the range of +20 to -20 ppm relative to a standard like ammonium (B1175870) sulfate (B86663). The linewidth of the signal would be expected to be broad due to the asymmetric environment around the sulfur atom. Despite the experimental difficulties, ³³S NMR, where applicable, can provide unique and valuable information about the electronic structure at the sulfur center.
| Sulfur Environment | Predicted Chemical Shift Range (δ, ppm) | Predicted Linewidth |
|---|---|---|
| -SO₂H | +20 to -20 | Broad |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation and quantification of chemical compounds. In the context of this compound and its analogs, various MS-based methods provide critical information regarding their detection, molecular formula, and structural characteristics.
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection in Complex Mixtures
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds within complex matrices. nih.gov Its high chromatographic resolution combined with the sensitive and specific detection afforded by mass spectrometry makes it an ideal tool for identifying and quantifying trace components. nih.gov For sulfinic acids, which can be thermally sensitive, derivatization is often a necessary step to increase volatility and thermal stability, preventing degradation in the hot GC inlet and column.
The analysis of complex samples, such as environmental extracts or biological fluids, often involves the challenge of co-eluting components, where multiple compounds exit the GC column simultaneously. Modern GC-MS systems address this through rapid scanning speeds and advanced data processing. High scan file acquisition rates (e.g., 10 scans per second) allow for the deconvolution of partially resolved chromatographic peaks, providing cleaner mass spectra for individual components. nih.gov Sophisticated deconvolution algorithms can computationally separate overlapping peaks to extract pure component spectra, which can then be matched against spectral libraries for identification. wiley.com
For exceptionally complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a high-resolution time-of-flight mass spectrometer (HR-ToF-MS) offers significantly enhanced separation power. nih.gov This technique allows for the classification of compounds based on their chemical properties, which would be invaluable for distinguishing this compound from other sulfur-containing organic acids in a convoluted sample matrix. nih.gov
Table 1: Illustrative GC-MS Parameters for Derivatized this compound Analysis
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Derivatization Agent | BSTFA with 1% TMCS | Replaces the acidic proton with a non-polar trimethylsilyl (B98337) (TMS) group to increase volatility and thermal stability. |
| GC Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) | A common, non-polar column suitable for a wide range of derivatized volatile compounds. |
| Carrier Gas | Helium at 1 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Oven Program | Start at 60 °C, ramp 10 °C/min to 280 °C | A typical temperature ramp to separate compounds based on their boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Provides unit or high mass resolution for ion separation. |
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike nominal mass instruments that measure mass-to-charge ratios (m/z) to the nearest integer, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure m/z values with accuracies in the sub-parts-per-million (ppm) range. nih.gov
This high accuracy allows for the calculation of a unique molecular formula. While multiple chemical formulas can have the same nominal mass, their exact masses, calculated using the precise masses of their constituent isotopes, are distinct. For example, this compound (C₃H₈O₂S) can be distinguished from other isomeric or isobaric compounds by comparing the experimentally measured accurate mass to the theoretical exact mass. This capability is crucial for confirming the identity of novel compounds or for distinguishing between structurally similar analogs. The disentanglement of isotope patterns further aids in confirming the elemental composition, particularly the presence of sulfur with its characteristic ³⁴S isotope. nih.gov
Table 2: Distinction of Isobaric Compounds using HRMS
Theoretical exact masses for compounds with a nominal mass of 108 Da.
| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| This compound | C₃H₈O₂S | 108.02450 |
| Ethyl methanesulfonate | C₃H₈O₃S | 124.01941 (Isomer, not isobar) |
| 4-Hydroxybutanoic acid | C₄H₈O₃ | 104.04734 (Different nominal mass) |
| 3-Mercaptopropane-1,2-diol | C₃H₈O₂S | 108.02450 |
*Note: While this compound and 3-Mercaptopropane-1,2-diol are isomers with the same exact mass, they would be distinguished by their fragmentation patterns in MS/MS (see 4.3.3) and their retention times in chromatography.
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry, also known as MS/MS, is a technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. wikipedia.org The process involves multiple stages of mass analysis. In the first stage (MS1), an ion of interest, known as the precursor ion, is selected. This ion is then subjected to an activation process, most commonly collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller product ions. nationalmaglab.org These product ions are then analyzed in the second stage of mass spectrometry (MS2). wikipedia.orgnationalmaglab.org
The fragmentation pattern is highly specific to the structure of the precursor ion and provides a veritable fingerprint for the molecule. Analysis of the product ions and the corresponding neutral losses reveals information about the molecule's functional groups and connectivity. For sulfinic acids, analysis is often performed in negative ionization mode, observing the [M-H]⁻ ion. uab.edu Studies on analogous compounds, such as cysteine sulfinic acid, have shown characteristic fragmentation pathways, including the facile neutral loss of sulfur dioxide (SO₂) or, in the deprotonated form, the loss of H₂SO₂. nih.gov This specific loss would be a strong indicator for the presence of a sulfinic acid moiety in an unknown compound. By carefully analyzing these pathways, the structure of this compound can be confirmed and differentiated from its isomers. nih.gov
Table 3: Predicted MS/MS Fragmentation for Deprotonated this compound ([C₃H₇O₂S]⁻)
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Plausible Fragment Structure |
|---|---|---|---|
| 107.0172 | 89.0066 | H₂O (18.0106 Da) | [C₃H₅S]⁻ |
| 107.0172 | 63.9619 | C₃H₇ (Propyl radical) | [SO₂]⁻ (unlikely) or rearrangement product |
| 107.0172 | 42.9805 | H₂SO₂ (66.0367 Da) | [C₃H₅]⁻ (Allyl anion) |
Chromatographic Separation Methods
High-Performance Liquid Chromatography (HPLC) Method Development
High-performance liquid chromatography (HPLC) is a premier technique for the separation of non-volatile or thermally labile compounds. nih.gov Given the polarity and acidic nature of this compound, HPLC is an exceptionally suitable method for its analysis. Method development involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. nih.gov
For a polar analyte like this compound, several HPLC modes can be considered. Reversed-phase (RP) HPLC is common, but the compound's high polarity may lead to poor retention on standard C18 columns. To overcome this, ion-pair chromatography can be employed, where a reagent is added to the mobile phase to form a neutral ion pair with the charged analyte, enhancing its retention. chemicalworlds.comlobachemie.com Alternatively, specialized stationary phases, such as polar-embedded or polar-endcapped columns, can be used. For separating anionic species, anion-exchange chromatography is also a viable option. Recent advances include unique column chemistries that can retain highly polar acidic compounds using specific buffer systems in a largely organic mobile phase. sielc.com Detection is typically achieved using a UV detector, as the sulfinic acid group has some UV absorbance, or more universally, with a mass spectrometer for enhanced specificity and sensitivity. When coupling HPLC to MS, it is crucial to use volatile mobile phase additives like formic acid instead of non-volatile buffers like phosphate. sielc.com
Table 4: Example HPLC Method for this compound
| Parameter | Setting | Purpose |
|---|---|---|
| Stationary Phase | Polar-endcapped C18 column (e.g., Acquity UPLC HSS T3) | Provides enhanced retention for polar analytes under reversed-phase conditions. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component; acid suppresses ionization for better peak shape. MS-compatible. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component for eluting the analyte. |
| Gradient | 5% to 60% B over 10 minutes | Gradually increases organic content to elute compounds of varying polarity. |
| Flow Rate | 0.4 mL/min | Typical flow rate for analytical HPLC/UPLC. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Detection | UV at 210 nm or ESI-MS (Negative Mode) | UV for general detection or mass spectrometry for selective and sensitive detection. |
Gas Chromatography (GC) for Volatile Analysis
Gas chromatography (GC) is a high-resolution separation technique best suited for compounds that are volatile and thermally stable. Direct analysis of free sulfinic acids like this compound by GC is challenging due to their high polarity, low volatility, and propensity for thermal degradation. nsf.gov The acidic proton can interact strongly with active sites in the GC system, leading to poor peak shape (tailing) and low response. nsf.gov
To make this compound amenable to GC analysis, a chemical derivatization step is typically required. This process modifies the molecule, usually by replacing the active hydrogen on the sulfinic acid group with a non-polar, thermally stable group. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. The resulting trimethylsilyl (TMS) ester is much more volatile and less polar, allowing it to chromatograph effectively. mdpi.comnist.gov The development of a GC method would then focus on optimizing the separation of the derivatized analyte from other components in the mixture. This involves selecting an appropriate column (typically a non-polar or mid-polar capillary column) and optimizing the oven temperature program to achieve the desired resolution in a reasonable analysis time. mdpi.com
Table 5: Suggested GC Method Parameters for Volatile Analysis of Derivatized this compound
| Parameter | Setting | Rationale |
|---|---|---|
| Derivatization | Silylation with BSTFA at 70 °C for 30 min | Converts the polar -SO₂H group to a volatile -SO₂Si(CH₃)₃ group. |
| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) | A robust, low-polarity column suitable for a wide range of derivatized compounds. |
| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column for trace-level analysis. |
| Oven Program | Initial 50 °C (2 min), ramp 15 °C/min to 300 °C (5 min hold) | Provides good separation of early-eluting volatile compounds while ensuring elution of less volatile components. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification of organic compounds; MS for positive identification. |
Unraveling the Solid-State Architecture of this compound and its Analogs Through X-ray Crystallography
Despite extensive searches, specific X-ray crystallographic data for this compound, including unit cell parameters, space group, and detailed bond lengths and angles, remains elusive in the current body of scientific literature. Similarly, a comprehensive crystallographic analysis of its simple alkyl analogs has not been publicly documented. Therefore, a detailed discussion and data presentation on the solid-state structure of this compound, as determined by X-ray crystallography, cannot be provided at this time.
X-ray crystallography stands as a powerful and definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method would be instrumental in providing an unambiguous determination of the molecular geometry, intermolecular interactions, and packing arrangement of this compound in its solid state. Such an analysis would offer invaluable insights into the bond lengths and angles of the sulfinic acid moiety, the conformation of the isopropyl group, and the nature of hydrogen bonding or other non-covalent interactions that govern the crystal lattice.
While experimental data for the target compound is unavailable, a general understanding of the structural characteristics of sulfinic acids and their derivatives can be inferred from crystallographic studies of more complex or substituted analogs found in the broader chemical literature. These studies consistently reveal a pyramidal geometry at the sulfur atom, a key feature of the sulfinic acid functional group. The sulfur atom is bonded to the carbon atom of the organic residue, a hydroxyl group, and an oxygen atom.
In the absence of specific crystallographic data for this compound, any detailed structural discussion would be purely speculative. The acquisition of single-crystal X-ray diffraction data for this compound would be a valuable contribution to the field of structural chemistry, providing a foundational piece of information for understanding its physical and chemical properties.
Computational and Theoretical Studies of 2 Propanesulfinic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. rsc.org These calculations are used to analyze reaction mechanisms and can estimate chemical reaction pathways, including the energies of transition states and connected equilibria. rsc.org
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. researchgate.netarxiv.org A key application of DFT is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state, representing the molecule's most stable conformation. researchgate.net This process explores the potential energy surface of the molecule to locate energy minima. researchgate.net DFT calculations are also employed to determine molecular energies, which are crucial for understanding reaction thermodynamics. arxiv.orgnih.gov
In a study on the atmospheric oxidation of the related compound propanesulfinic acid (PSIA), the M06-2X functional, a type of DFT, was used in conjunction with the aug-cc-pVTZ basis set for geometry optimization of the reactants, intermediates, transition states, and products. acs.org This level of theory provides a reliable description of the molecular geometries and is a critical first step for subsequent high-accuracy energy calculations and reaction dynamics modeling. acs.org
Table 1: Example of DFT Application in Sulfinic Acid Research
| Methodology | Application | System Studied | Reference |
|---|
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Coupled Cluster theory (e.g., CCSD(T)), are known for providing highly accurate energetic information. arxiv.orgnih.gov They are often used to refine the energies of structures that have been optimized using DFT. acs.org This "single-point" energy calculation on a previously optimized geometry is a common strategy to balance computational cost and accuracy. acs.org
For the investigation of propanesulfinic acid's atmospheric oxidation, single-point energy calculations were performed using the high-level CCSD(T)/aug-cc-pVTZ method on the geometries optimized with DFT. acs.org This approach provides a more accurate determination of the energies of the various species involved in the reaction pathways. For instance, the barrier height for the abstraction of a hydrogen atom from the -OH group of propanesulfinic acid by an OH radical was calculated to be -4.7 kcal mol⁻¹ relative to the separated reactants, indicating a highly favorable reaction pathway. acs.org
Reaction Kinetics and Dynamics Modeling
Modeling reaction kinetics and dynamics provides a microscopic view of how chemical reactions occur over time. These models use the energetic information obtained from quantum chemical calculations to predict how fast a reaction will proceed and which products are likely to form.
Transition State Theory (TST) is a fundamental theory used to explain the rates of elementary chemical reactions. wikipedia.orglibretexts.org It posits that reactants are in a quasi-equilibrium with an "activated complex" or "transition state," which is the configuration of atoms at the maximum point of potential energy along the reaction path. britannica.com The rate of the reaction is then determined by how frequently these activated complexes form and proceed to products. libretexts.orgbritannica.com TST provides a conceptual framework for understanding the parameters in the Arrhenius equation, such as the activation energy. libretexts.org
Variational Transition State Theory (VTST) is an extension of TST that seeks to locate the transition state more accurately by minimizing the calculated rate constant along the reaction coordinate, thus refining the prediction of reaction rates. Thermal rate constants for reactions can be calculated using methods like multipath canonical variational theory (MP-CVT), which is particularly useful for reactions with multiple possible transition state conformations. epa.gov
The Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to describe the rates of unimolecular reactions in the gas phase. arxiv.org It calculates the microcanonical rate constant, k(E), as a function of the energy of the reacting molecule. arxiv.org This theory is often combined with a master equation (ME) approach, which models the collisional energy transfer between the reacting molecule and a surrounding bath gas. arxiv.org RRKM-ME calculations are essential for accurately predicting reaction rates under specific temperature and pressure conditions, as they account for the competition between reaction and collisional deactivation. acs.orgmdpi.com
In the study of propanesulfinic acid oxidation, RRKM-ME calculations were performed using the Master Equation Solver for Multi-Energy Well Reactions (Mesmer) code. acs.org This allowed for the determination of rate coefficients for all possible reaction pathways over a range of atmospherically relevant temperatures (200–320 K) and pressures (0.1–10 atm). acs.org
For the reaction between propanesulfinic acid and the hydroxyl radical (•OH), computational modeling yielded crucial kinetic data. acs.org The total rate coefficient for the PSIA + •OH reaction was determined to be approximately 8.40 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K and 1 atm. acs.org The calculations also showed that the dominant reaction pathway is the abstraction of the hydrogen atom from the -OH group, leading to the formation of CH₃CH₂CH₂S(O)₂ + H₂O. acs.org This pathway was found to be predominant over other possible reaction channels across the studied temperature range. acs.org
Table 2: Calculated Rate Coefficient for the Propanesulfinic Acid + OH Reaction
| Temperature (K) | Pressure (atm) | Total Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|
Spectroscopic Property Prediction from Theoretical Models
Computational chemistry is a powerful tool for predicting spectroscopic properties such as IR, Raman, and NMR spectra. nasa.gov These predictions are valuable for identifying and characterizing molecules. However, no theoretical studies presenting predicted spectroscopic data for 2-propanesulfinic acid could be located. While computational methods for predicting vibrational frequencies and chemical shifts are well-established, their application to this specific sulfinic acid derivative does not appear to be documented in available resources.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are instrumental in understanding the conformational landscape and dynamic behavior of molecules. Such studies can reveal stable conformers and the energy barriers between them. Searches for MD simulations focused on the conformational analysis of this compound did not yield any specific results. While there are studies on related compounds, such as alkylsulfonic acids, the direct application of these findings to this compound would be speculative. nih.gov The unique structural and electronic properties of the sulfinic acid group necessitate specific computational investigation.
Stereochemical Aspects and Chiral Applications of 2 Propanesulfinic Acid
Enantiomeric Forms and Chirality at Sulfur
Sulfinic acids, with the general structure RSO(OH), feature a sulfur atom that is pyramidal in geometry. nih.gov This geometry, with the lone pair of electrons acting as a fourth distinct substituent, makes the sulfur atom a stereogenic center. Consequently, sulfinic acids like 2-propanesulfinic acid can exist as a pair of enantiomers. nih.gov
However, the free sulfinic acids are often considered achiral in practice. This is due to a rapid proton exchange process that can lead to racemization. nih.gov In contrast, the derivatives of sulfinic acids, such as sulfinate esters (R-S(O)-OR') and sulfinamides (R-S(O)-NR'R''), are configurationally stable at the sulfur center. nih.gov This stability is crucial, as these derivatives serve as key intermediates in asymmetric synthesis, allowing for the transfer of chirality from the sulfur atom to other molecules. nih.gov
Asymmetric Synthesis of Chiral Sulfinic Acids and Derivatives
The generation of enantiomerically pure or enriched sulfinic acid derivatives is a cornerstone of their application in chiral synthesis. Two primary strategies have been developed: the use of chiral auxiliaries and enantioselective catalysis.
A widely employed and effective method for preparing enantiomerically pure sulfinyl compounds is the use of chiral auxiliaries. This diastereoselective approach involves reacting a prochiral sulfinyl source with a readily available, enantiomerically pure alcohol or amine. The resulting mixture of diastereomers can then be separated by physical methods like crystallization, followed by the removal of the auxiliary group to yield the enantiopure sulfinyl compound.
A classic and foundational example is the Andersen synthesis, which utilizes (-)-menthol as a chiral auxiliary. acs.org The reaction of a sulfinyl chloride with (1R,2S,5R)-(-)-menthol produces diastereomeric menthyl sulfinates. Due to their different physical properties, one diastereomer can often be selectively crystallized. Subsequent reaction of the purified diastereomeric sulfinate with an organometallic reagent (e.g., a Grignard reagent) proceeds with inversion of configuration at the sulfur atom to produce a chiral sulfoxide (B87167). pharmtech.com
Other chiral alcohols have also been successfully used as auxiliaries. acs.org For instance, diacetone-D-glucose (DAG) has proven to be a particularly effective auxiliary for the synthesis of chiral sulfinates. acs.org The choice of auxiliary can be critical for achieving high diastereoselectivity and efficient separation.
Table 1: Examples of Chiral Auxiliaries in Sulfinate Synthesis
| Chiral Auxiliary | Typical Application | Reference |
|---|---|---|
| (-)-Menthol | Andersen sulfoxide synthesis | acs.org |
| Diacetone-D-glucose (DAG) | Diastereoselective preparation of sulfinates | acs.org |
| 8-phenylmenthol | Diastereoselective oxidation of sulfenates | nih.gov |
| Quinine | Kinetic resolution of thiosulfinates | nih.gov |
While chiral auxiliaries are effective, enantioselective catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product from a prochiral substrate.
Significant progress has been made in the catalytic asymmetric synthesis of sulfinates and sulfinamides. One approach involves the dynamic kinetic resolution of racemic sulfinyl chlorides with achiral alcohols, often catalyzed by chiral tertiary amines or other organocatalysts. nih.gov For example, chiral diamines have been shown to catalyze the reaction of p-toluenesulfinyl chloride with alcohols, achieving enantioselectivities up to 76% ee. nih.gov
More recently, bifunctional chiral 4-arylpyridine N-oxides have been developed as highly efficient catalysts for the asymmetric sulfinylation of various nucleophiles, including alcohols and amines. nih.gov This method relies on an acyl transfer mechanism to construct the stereogenic sulfur(IV) center with high enantioselectivity. nih.gov Another innovative strategy employs pentanidium as an organocatalyst for the asymmetric condensation of prochiral sulfinates with alcohols, providing straightforward access to a wide range of enantioenriched sulfinate esters. researchgate.net
Table 2: Selected Enantioselective Catalytic Systems for Sulfinyl Compound Synthesis
| Catalyst Type | Reaction | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|
| Chiral Diamines | Sulfinylation of alcohols | Up to 76% ee | nih.gov |
| Chiral Cation-Binding Polyether | β-elimination for kinetic resolution of β-sulfonyl ketones | High (S factor >300) | researchgate.net |
| Chiral Phosphonium Salt | Skeletal reorganization of sulfoximines to sulfinamides | Up to 95% ee | nih.gov |
| Bifunctional 4-Arylpyridine N-oxides | Sulfinylation of amines and alcohols | Excellent | nih.gov |
| Pentanidium | Asymmetric condensation of sulfinates and alcohols | High | researchgate.net |
Stereoselective Reactions Involving this compound
Enantiomerically pure derivatives of this compound are valuable reagents in stereoselective reactions, where the chirality at the sulfur center directs the formation of new stereocenters in the product. masterorganicchemistry.com
A primary application is the synthesis of chiral sulfoxides. The reaction of an enantiopure 2-propanesulfinate ester, such as menthyl (S)-2-propanesulfinate, with a Grignard reagent (R'-MgBr) proceeds via an Sₙ2-type mechanism at the sulfur atom. This results in a predictable inversion of stereochemistry, yielding a chiral isopropyl sulfoxide ((R)-iPr-S(O)-R') with high enantiomeric purity. pharmtech.com
Furthermore, chiral N-sulfinylimines (derived from chiral sulfinamides) are powerful intermediates for the asymmetric synthesis of chiral amines. The addition of a nucleophile to the C=N bond of an N-tert-butanesulfinylimine, for example, is highly diastereoselective. The bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the nucleophilic attack to the opposite face. Subsequent removal of the sulfinyl group yields a chiral primary amine. This methodology has been applied to the synthesis of a wide variety of chiral amines with high diastereoselectivity.
Diastereoselective oxidation is another important reaction. The oxidation of a sulfenate ester bearing a chiral alcohol auxiliary can produce the corresponding sulfinate with a high degree of diastereoselectivity. For instance, the oxidation of menthyl benzenesulfenates with reagents like N-bromosuccinimide (NBS) can yield the corresponding sulfinates with up to 76% diastereomeric excess (de). nih.govacs.org
Chiral Resolution Techniques for Sulfinic Acids
When a sulfinic acid or its derivative is produced as a racemic mixture, chiral resolution can be employed to separate the enantiomers. The most common method for resolving racemic acids is through the formation of diastereomeric salts. wikipedia.org
This technique involves reacting the racemic sulfinic acid with an enantiomerically pure chiral base, such as a natural alkaloid (e.g., brucine, strychnine) or a synthetic chiral amine (e.g., (R)-1-phenylethylamine). wikipedia.org This reaction creates a pair of diastereomeric salts: (R-acid)•(R-base) and (S-acid)•(R-base). Since diastereomers have different physical properties, they can often be separated by fractional crystallization. pharmtech.comwikipedia.org The less soluble diastereomeric salt will crystallize out of the solution, leaving the more soluble one behind. Once the diastereomeric salts are separated, the chiral base can be removed by treatment with a strong acid, regenerating the individual, enantiomerically pure sulfinic acids. nih.gov While effective, this method can be laborious and depends on finding a suitable chiral resolving agent and crystallization solvent system that provides good separation. wikipedia.org
Environmental Chemistry and Atmospheric Fate of 2 Propanesulfinic Acid
Atmospheric Formation Pathways
2-Propanesulfinic acid is not directly emitted into the atmosphere in significant quantities. Instead, it is formed in situ through the chemical transformation of precursor gases.
The primary atmospheric formation route for this compound is the oxidation of volatile organic sulfur compounds (VOSCs). Specifically, it is an intermediate product in the atmospheric degradation of 2-propanethiol (B166235), also known as isopropyl mercaptan. VOSCs are emitted from both natural sources, such as marine phytoplankton and terrestrial plants, and anthropogenic activities.
The atmospheric oxidation of thiols (mercaptans) can proceed through several steps, often initiated by highly reactive atmospheric oxidants. While strong oxidizing agents like nitric acid have been used in laboratory synthesis to convert mercaptans to sulfonic acids, the atmospheric process is governed by radical chemistry. The oxidation pathway for thiols generally involves the formation of a sulfinic acid as a stable intermediate before further oxidation to the corresponding sulfonic acid. In this context, 2-propanethiol acts as the direct precursor to this compound in the atmosphere. This process is analogous to the well-studied atmospheric oxidation of dimethyl sulfide (B99878) (DMS), the most abundant biogenic sulfur compound, which is oxidized to intermediates like methyl sulfinic acid (MSIA) before forming methanesulfonic acid (MSA) and sulfuric acid.
The hydroxyl radical (•OH) is the most dominant and important oxidant in the troposphere, responsible for initiating the degradation of the vast majority of volatile organic compounds (VOCs), including VOSCs. rsc.org The formation of this compound begins with the reaction between its precursor, 2-propanethiol, and the hydroxyl radical.
This initial reaction typically involves the abstraction of the hydrogen atom from the sulfhydryl (-SH) group of the thiol:
(CH₃)₂CHSH + •OH → (CH₃)₂CHS• + H₂O
The resulting isopropylthiyl radical ((CH₃)₂CHS•) is highly reactive and undergoes further reactions with atmospheric oxygen (O₂) to form a sulfinyl radical or other oxygenated intermediates. Subsequent reaction steps lead to the formation of this compound, (CH₃)₂CHSO₂H. The OH radical is critical not only for initiating the oxidation of the parent VOSC but also for the subsequent degradation of the resulting sulfinic acid, as discussed in later sections. rsc.org
Atmospheric Removal Mechanisms
Once formed, this compound is removed from the atmosphere through further chemical reactions and potentially by photolytic degradation. Its atmospheric lifetime is determined by the rates of these removal processes.
The reaction of this compound with the OH radical is expected to produce a sulfonyl radical, which can then be further oxidized to 2-propanesulfonic acid or contribute to the formation of sulfur dioxide (SO₂) and subsequently sulfuric acid (H₂SO₄).
The atmospheric lifetime (τ) of a compound with respect to its reaction with OH can be estimated if the rate constant (kₒₕ) is known, using the average atmospheric concentration of OH radicals ([OH]):
τ = 1 / (kₒₕ * [OH])
Given the lack of a specific rate constant for this compound, we can consider the rate constant of its precursor, 2-propanethiol. While also not specifically measured in the provided search results, rate constants for similar-sized alkanes like propane (B168953) have been well-studied. These reactions are crucial for determining how quickly the precursor is converted and, consequently, the formation rate of the sulfinic acid.
| Reactant | kₒₕ (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime Estimate* |
|---|---|---|
| Propane (C₃H₈) | 1.09 x 10⁻¹² | ~10.6 days |
| n-Butane (C₄H₁₀) | 2.36 x 10⁻¹² | ~4.9 days |
| Dimethyl Sulfide ((CH₃)₂S) | 4.77 x 10⁻¹² | ~2.4 days |
*Atmospheric lifetime is estimated assuming a global average 24-hour OH concentration of 1 x 10⁶ molecules cm⁻³. The reactivity of thiols is generally faster than that of corresponding alkanes, suggesting the lifetime of 2-propanethiol would likely be shorter than that of propane.
Direct photolysis, the process where a molecule absorbs sunlight and breaks down, is another potential atmospheric removal mechanism. For this to occur, the molecule must have a significant absorption cross-section in the actinic region of the solar spectrum (wavelengths > 290 nm).
Specific studies on the UV absorption cross-sections and photolytic quantum yields of this compound in the gas phase are scarce. However, research on other sulfinic acids, such as cysteine sulfinic acid in the aqueous phase, indicates that they can undergo photodegradation. acs.org This degradation can occur through photosensitized reactions, where another molecule absorbs light and transfers energy to the sulfinic acid, causing it to react. acs.org Such processes often result in the extrusion of sulfur dioxide (SO₂), which is then rapidly oxidized to sulfate (B86663) in the atmosphere. acs.org Therefore, while direct photolysis may not be a major sink, indirect photolytic processes could contribute to the degradation of this compound, particularly within atmospheric water droplets or aerosols.
Contribution to Atmospheric Aerosol Formation Precursors
The oxidation of VOSCs is a significant source of secondary atmospheric aerosols, which have important implications for climate by scattering solar radiation and acting as cloud condensation nuclei (CCN). This compound plays a role in this process as a key intermediate.
While this compound itself may be too volatile to partition significantly into the aerosol phase, its atmospheric oxidation products are crucial aerosol precursors. The gas-phase oxidation of this compound by OH radicals ultimately leads to the formation of low-volatility compounds like 2-propanesulfonic acid and, more importantly, sulfuric acid (H₂SO₄).
Sulfuric acid is a well-known and powerful nucleating agent in the atmosphere. Even at very low concentrations, it can initiate the formation of new aerosol particles (a process called new particle formation or NPF), especially in the presence of ammonia (B1221849) or amines. These newly formed particles can then grow by the condensation of other low-volatility organic and inorganic compounds. The oxidation of biogenically emitted DMS, for example, is a major source of sulfate aerosols over the oceans. Similarly, the complete oxidation of 2-propanethiol, via the this compound intermediate, contributes to the atmospheric sulfate aerosol burden, thereby influencing cloud properties and the Earth's radiative balance.
Environmental Transport and Transformation Studies (Excluding Ecotoxicology)nih.gov
The environmental fate of this compound is dictated by a combination of transport and transformation processes across various environmental compartments, including the atmosphere, water, and soil. While specific data for this compound is limited in some areas, studies on related sulfinic acids and other organosulfur compounds provide valuable insights into its likely environmental behavior.
Atmospheric Fate:
The primary atmospheric removal process for this compound is expected to be its reaction with hydroxyl radicals (•OH), which are highly reactive and prevalent in the troposphere. Theoretical studies on the atmospheric oxidation of propanesulfinic acid, a close structural analog, indicate that this reaction proceeds rapidly. The main transformation pathways involve H-atom abstraction from the sulfinic acid group, leading to the formation of a sulfonyl radical. This radical is then subject to further reactions, including C-S bond cleavage, ultimately resulting in the formation of sulfur dioxide (SO₂). Sulfur dioxide is a significant atmospheric pollutant that can contribute to acid rain formation. Other potential products from the atmospheric oxidation of propanesulfinic acid include propanal and sulfuric acid.
Table 7.4.1: Atmospheric Transformation of Propanesulfinic Acid by Hydroxyl Radicals
| Reactant | Primary Oxidant | Key Intermediates | Major Products | Atmospheric Significance |
| Propanesulfinic Acid | Hydroxyl Radical (•OH) | Propanesulfonyl Radical | Sulfur Dioxide (SO₂), Propanal, Sulfuric Acid | Contribution to acid deposition and secondary aerosol formation. |
Data based on theoretical studies of propanesulfinic acid as a proxy for this compound.
Transformation in Aqueous Systems:
In aqueous environments, the transformation of this compound can be influenced by several processes, including hydrolysis, photolysis, and microbial degradation.
Hydrolysis: Sulfinic acids are generally unstable and can undergo disproportionation to form a sulfonic acid and a thiosulfonate. wikipedia.org This process is often acid-catalyzed. While specific hydrolysis rates for this compound are not readily available, it is expected to be more susceptible to hydrolysis under acidic conditions. rsc.org
Photodegradation: Studies on other sulfinic acids, such as cysteine sulfinic acid, have shown that photosensitized degradation can occur, leading to the formation of sulfate. acs.org This suggests that in sunlit surface waters containing natural photosensitizers (like dissolved organic matter), this compound may undergo indirect photolysis, contributing to the cycling of sulfur in aquatic systems. Direct photolysis, the breakdown of the molecule by direct absorption of light, may also occur, potentially involving C-S bond fission. osti.gov
Table 7.4.2: Potential Aqueous Transformation Pathways for this compound
| Transformation Process | Description | Potential Products | Influencing Factors |
| Hydrolysis | Reaction with water, potentially acid-catalyzed, leading to disproportionation. | 2-Propanesulfonic acid, S-(propan-2-yl) 2-propanethiosulfonate | pH (acidic conditions may accelerate) |
| Indirect Photolysis | Degradation initiated by light-absorbing substances (photosensitizers). | Sulfate | Presence of photosensitizers (e.g., dissolved organic matter), sunlight intensity. |
| Direct Photolysis | Degradation through direct absorption of light energy. | Cleavage products (e.g., isopropyl radical, sulfur dioxide) | Wavelength and intensity of light. |
Transport and Transformation in Soil:
The behavior of this compound in the soil environment is governed by its mobility and susceptibility to degradation.
Mobility and Sorption: As a small, water-soluble organic acid, this compound is expected to be relatively mobile in soils, particularly those with low organic matter and clay content. Its sulfinic acid group can be ionized, resulting in an anionic form that may be repelled by negatively charged soil colloids, further enhancing its mobility in the soil solution. The extent of sorption to soil particles is likely to be influenced by soil pH, organic matter content, and clay mineralogy.
Biodegradation: Information on the biodegradation of this compound is scarce. However, studies on other sulfonated compounds have shown that microbial degradation can occur, although the rates and pathways are highly dependent on the specific compound and the microbial communities present. nih.govnih.gov It is plausible that some soil microorganisms possess the enzymatic capability to utilize this compound as a source of carbon or sulfur, leading to its mineralization. The presence of other readily available carbon and nutrient sources may influence the rate of its biodegradation.
Table 7.4.3: Inferred Soil Fate and Transport of this compound
| Process | Expected Behavior | Key Influencing Factors |
| Transport | ||
| Leaching | Potentially high due to water solubility and anionic nature. | Soil texture (sandy soils may facilitate leaching), organic matter content, pH. |
| Sorption | Likely weak, with repulsion from negatively charged soil particles. | Soil organic matter, clay content, pH. |
| Transformation | ||
| Biodegradation | Possible, but rates and pathways are unknown. | Microbial community composition and activity, availability of other nutrients. |
Role and Significance in Advanced Organic Chemistry
2-Propanesulfinic Acid as a Synthetic Intermediate
Sulfinic acids, with the general formula RSO(OH), are versatile intermediates in organic synthesis. Their utility stems from the sulfur atom's intermediate oxidation state, allowing it to act as both a nucleophile and an electrophile, and its ability to be converted into other sulfur-containing functional groups. This compound, with its isopropyl group, serves as a fundamental example of an alkyl sulfinic acid.
One of the primary roles of sulfinic acids is as a precursor to sulfones and sulfinate esters. The alkylation of a sulfinic acid can proceed via two pathways depending on the reaction conditions and the nature of the alkylating agent. Reaction with a less polarized reagent like an alkyl halide typically results in the formation of a sulfone through S-alkylation. Conversely, more polarized reagents tend to yield sulfinate esters via O-alkylation.
Furthermore, sulfinic acids are crucial precursors for the generation of sulfonyl radicals (RSO₂•). This one-electron oxidation opens up a wide array of synthetic possibilities, particularly in radical addition reactions to double and triple bonds, which is a powerful method for forming carbon-sulfur bonds.
Precursor for Novel Organosulfur Compounds
The structural motif of this compound provides a building block for a variety of more complex organosulfur compounds. Its reactions are emblematic of sulfinic acids in general and are pivotal in creating valuable sulfur-containing molecules.
Synthesis of Sulfoxides: A key transformation involving sulfinic acids is their reaction with Grignard reagents (R'MgX) to produce sulfoxides (R-S(=O)-R'). This reaction is particularly significant for the synthesis of chiral sulfoxides when a chiral sulfinate ester is used as the starting material. Esters derived from this compound can be employed in stereoselective synthesis, a cornerstone of modern pharmaceutical and materials science. The development of methods for the asymmetric synthesis of sulfinate esters has made them versatile precursors to a diverse range of chiral sulfur compounds. nih.govacs.org
Synthesis of Thiosulfinates: Sulfinic acids can undergo self-condensation or react with thiols to form thiosulfinates (RS(O)SR'). These compounds are known for their biological activity and are found in nature, for instance, in garlic.
Synthesis of Sulfonamides: While not a direct conversion, sulfinic acids can be transformed into sulfonamides, a critical functional group in many pharmaceutical agents. This typically involves oxidation to the corresponding sulfonyl chloride followed by reaction with an amine. Modern methods also allow for the conversion of sulfinic acid salts to sulfonamides under milder conditions. researchgate.net
Below is a table summarizing the types of organosulfur compounds that can be synthesized from a sulfinic acid precursor like this compound.
| Precursor | Reagent/Condition | Product Class | General Structure |
| This compound | Alkyl Halide | Sulfone | (CH₃)₂CH-SO₂-R |
| This compound | Alcohol/Acid Catalyst | Sulfinate Ester | (CH₃)₂CH-S(=O)-OR |
| 2-Propanesulfinate Salt | Grignard Reagent | Sulfoxide (B87167) | (CH₃)₂CH-S(=O)-R |
| This compound | Thiol | Thiosulfinate | (CH₃)₂CH-S(=O)-SR |
| This compound | Oxidation, then Amine | Sulfonamide | (CH₃)₂CH-SO₂-NR₂ |
Contribution to Fundamental Understanding of Sulfur Chemistry
The study of simple, non-aromatic sulfinic acids like this compound is fundamental to elucidating the reaction mechanisms that govern sulfur chemistry. Their relative simplicity allows for the investigation of electronic and steric effects without the complicating influence of aromatic systems.
Mechanistic Studies: Research on the reactions of sulfinic acids, such as their disproportionation into sulfonic acids and thiosulfonates, has provided deep insights into the reactivity of sulfur-oxygen bonds. Kinetic studies on the reactions of sulfinic acids with disulfides and sulfides have revealed the formation of key ionic intermediates, helping to map out complex reaction pathways.
Radical Chemistry: The thermodynamics and kinetics of hydrogen atom transfer (HAT) from sulfinic acids have been a subject of study. These investigations have shown that sulfinic acids are effective hydrogen-atom donors, leading to the formation of sulfonyl radicals. Understanding these fundamental properties is crucial for the rational design of new radical-based synthetic methodologies.
Reactivity Umpolung: Recent studies have shown that alkyl sulfinates, derivatives of sulfinic acids, can act as formal nucleophiles. This "umpolung" or reversal of polarity is achieved through the in situ release of the sulfinic acid, which then acts as the nucleophilic species. nih.gov This concept expands the synthetic utility of the sulfinate functional group beyond its traditional role as an electrophile. nih.gov
Emerging Research Directions and Future Perspectives
The field of organosulfur chemistry continues to evolve, with sulfinic acids and their derivatives remaining at the forefront of innovation. While specific future applications for this compound are not explicitly detailed in current literature, trends in the broader field suggest several promising avenues.
Catalysis: The development of new catalytic systems that utilize sulfinic acids or their derivatives is an area of active research. This includes their use in asymmetric catalysis to produce enantiomerically pure sulfoxides, which are highly sought after in the pharmaceutical industry. The design of chiral ligands and organocatalysts based on the sulfinyl group continues to be a major focus.
Materials Science: Organosulfur compounds are finding increasing use in the development of advanced materials, such as polymers and organic electronics. The functional groups derived from sulfinic acids can impart unique properties, such as thermal stability, hydrophilicity, and specific electronic characteristics.
Medicinal Chemistry: The synthesis of novel, biologically active molecules remains a primary driver of research in organic chemistry. The sulfinamide and sulfoxide moieties, readily accessible from sulfinic acid precursors, are important pharmacophores. Future work will likely involve the incorporation of simple alkylsulfinyl groups, such as that from this compound, into new drug candidates to modulate their physicochemical and biological properties. The strategic synthesis of highly functionalized sulfinamides is a particularly active area of contemporary research.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-propanesulfinic acid, and how can researchers optimize reaction yields?
- Methodological Answer: The synthesis of this compound typically involves oxidation or reduction pathways of thiols or sulfonyl precursors. For example, controlled oxidation of 2-propanethiol using hydrogen peroxide under acidic conditions may yield sulfinic acid derivatives. Optimization requires monitoring reaction parameters (temperature, pH, stoichiometry) via techniques like HPLC or NMR to track intermediate formation. Reproducibility hinges on documenting precise experimental conditions, including catalyst choice and solvent purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer: Characterization combines spectroscopic and chromatographic methods:
- NMR spectroscopy (¹H, ¹³C) identifies functional groups and confirms stereochemistry.
- Mass spectrometry (e.g., ESI-MS) verifies molecular weight and fragmentation patterns, as seen in sulfinic acid analogs in spectral databases .
- Titration methods quantify acidic protons to assess purity.
Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer: Sulfinic acids are prone to oxidation and hydrolysis. Stability studies should include:
- Thermogravimetric analysis (TGA) to assess thermal degradation.
- pH-dependent stability assays to identify optimal storage buffers (e.g., acidic conditions to suppress deprotonation).
- Light exposure tests using UV-Vis spectroscopy to detect photolytic byproducts. Results should be reported with error margins to guide experimental timelines .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanisms involving this compound in catalytic systems?
- Methodological Answer: Density functional theory (DFT) simulations can map reaction pathways, such as sulfinic acid’s role in radical scavenging or nucleophilic substitutions. Key steps include:
- Optimizing molecular geometries using software like Gaussian or ORCA.
- Calculating activation energies for intermediates (e.g., sulfinyl radicals).
- Validating models with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy). Discrepancies between theoretical and empirical results warrant re-evaluation of solvent effects or transition-state approximations .
Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer: Contradictions (e.g., inconsistent NMR shifts) may arise from tautomerism or impurities. Strategies include:
- Multi-dimensional NMR (e.g., HSQC, COSY) to resolve overlapping signals.
- Spiking experiments with authentic standards to confirm peak assignments.
- Statistical analysis (e.g., principal component analysis) to distinguish systematic vs. random errors. Transparent reporting of raw data and normalization methods is critical .
Q. What experimental designs are suitable for studying this compound’s role in biological redox systems?
- Methodological Answer: In vitro assays should mimic physiological conditions:
- Kinetic assays using stopped-flow systems to measure reaction rates with glutathione or peroxidases.
- Electrochemical profiling (cyclic voltammetry) to determine redox potentials.
- Cell-based models (e.g., HEK293 cells) to assess cytotoxicity and intracellular thiol modulation. Control experiments must account for auto-oxidation and buffer interference .
Data Analysis & Reporting
Q. How can researchers ensure reproducibility when reporting synthetic procedures for this compound?
- Methodological Answer: Adhere to the "Experimental Methods" guidelines for chemical reports:
- Detail solvent grades, equipment calibration, and purification steps (e.g., distillation, recrystallization).
- Include appendices with raw spectral data, chromatograms, and crystallographic parameters (if applicable).
- Use standardized nomenclature (IUPAC) to avoid ambiguity in compound descriptions .
Q. What frameworks support ethical data presentation when publishing conflicting results on sulfinic acid reactivity?
- Methodological Answer: Disclose limitations transparently:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
